molecular formula C7H9N5O2 B6582602 N4-allyl-5-nitropyrimidine-4,6-diamine CAS No. 450344-67-9

N4-allyl-5-nitropyrimidine-4,6-diamine

Cat. No.: B6582602
CAS No.: 450344-67-9
M. Wt: 195.18 g/mol
InChI Key: GNCICVPPIIKUIX-UHFFFAOYSA-N
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Description

N4-allyl-5-nitropyrimidine-4,6-diamine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in various biological processes. This compound is characterized by the presence of an allyl group at the N4 position and a nitro group at the 5 position of the pyrimidine ring, along with two amino groups at the 4 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-allyl-5-nitropyrimidine-4,6-diamine typically involves the following steps:

    Starting Material: The synthesis begins with a pyrimidine derivative, such as 5-nitropyrimidine-4,6-diamine.

    Allylation: The introduction of the allyl group at the N4 position can be achieved through an allylation reaction using allyl halides (e.g., allyl bromide) in the presence of a base like potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80-100°C) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N4-allyl-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino groups at the 4 and 6 positions can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

    Addition: The allyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, bases like potassium carbonate or sodium hydride.

    Addition: Electrophiles such as halogens or halogenated compounds.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of N-alkylated derivatives.

    Addition: Formation of new carbon-carbon bonds at the allyl group.

Scientific Research Applications

N4-allyl-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N4-allyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-nitropyrimidine-4,6-diamine: Lacks the allyl group at the N4 position.

    4,6-diamino-5-nitropyrimidine: Similar structure but without the allyl group.

    4,6-dihydroxy-5-nitropyrimidine: Contains hydroxyl groups instead of amino groups.

Uniqueness

N4-allyl-5-nitropyrimidine-4,6-diamine is unique due to the presence of the allyl group at the N4 position, which can undergo additional chemical modifications and interactions compared to its analogs. This structural feature enhances its versatility in synthetic and biological applications.

Properties

IUPAC Name

5-nitro-4-N-prop-2-enylpyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c1-2-3-9-7-5(12(13)14)6(8)10-4-11-7/h2,4H,1,3H2,(H3,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCICVPPIIKUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC=NC(=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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